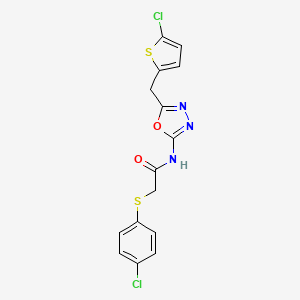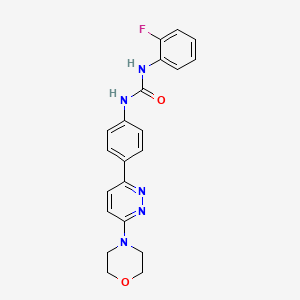
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea
説明
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
作用機序
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and activation of B cells and other immune cells. By inhibiting BTK, 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea blocks the activation of downstream signaling pathways that promote cell proliferation and survival. 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea also inhibits the production of pro-inflammatory cytokines by immune cells, which can contribute to the development of autoimmune diseases.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical studies. 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is rapidly absorbed and distributed to tissues, including the spleen and lymph nodes, where B cells and other immune cells reside. 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea has also been shown to be well-tolerated in preclinical studies, with no significant toxicities observed at therapeutic doses.
実験室実験の利点と制限
One advantage of 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea also has a favorable pharmacokinetic profile, which allows for convenient dosing in preclinical studies. However, one limitation of 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for research on 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. Another area of interest is the investigation of 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea in clinical trials for the treatment of various types of cancer and autoimmune diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea on B cells and other immune cells.
科学的研究の応用
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea inhibits the proliferation of cancer cells and reduces the production of pro-inflammatory cytokines in immune cells. In vivo studies have demonstrated that 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea reduces tumor growth and improves survival in mouse models of lymphoma, leukemia, and multiple myeloma. 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea has also shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c22-17-3-1-2-4-19(17)24-21(28)23-16-7-5-15(6-8-16)18-9-10-20(26-25-18)27-11-13-29-14-12-27/h1-10H,11-14H2,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSCPPPONNVMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



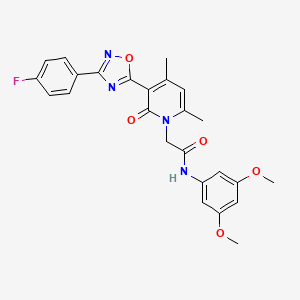

![4-[4-(3-chloro-4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3401895.png)
![N-(2,4-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B3401901.png)
![(Tetrahydrofuran-2-yl)methyl 2-(1-((3-chlorobenzo[b]thiophene-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3401902.png)
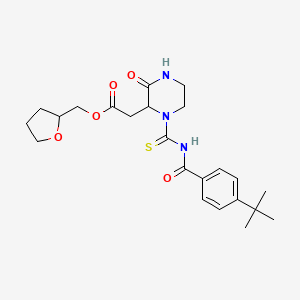
![Benzyl 2-{[(benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylate](/img/structure/B3401917.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-fluorophenyl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3401918.png)
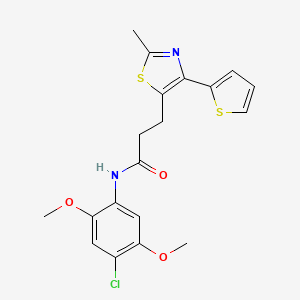



![3-(benzenesulfonyl)-N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B3401957.png)
